2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane
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Overview
Description
2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1,2-propanediol with acetone in the presence of an acid catalyst such as p-toluene sulfonic acid . This reaction forms the spirocyclic structure through a series of condensation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. Reaction conditions typically involve moderate temperatures and solvents such as ethanol or acetone.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Products: Reduction typically yields alcohols or other reduced forms of the compound.
Scientific Research Applications
2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used as a probe or reagent in various biological assays.
Industrial Applications: The compound is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group is particularly reactive, allowing the compound to interact with various nucleophiles. This reactivity is exploited in both synthetic and biological applications .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane: This compound shares a similar chloromethyl group but has a different ring structure.
2-Chloromethyl-1,4-dioxaspiro[4.4]nonane: Another spirocyclic compound with a similar core structure but different substituents.
Uniqueness
2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane is unique due to its specific spirocyclic structure and the presence of three oxygen atoms in the ring system. This configuration imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications.
Properties
Molecular Formula |
C9H15ClO3 |
---|---|
Molecular Weight |
206.66 g/mol |
IUPAC Name |
3-(chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C9H15ClO3/c1-8(2)5-9(6-12-8)11-4-7(3-10)13-9/h7H,3-6H2,1-2H3 |
InChI Key |
JEZXIPHCHIVPQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CO1)OCC(O2)CCl)C |
Origin of Product |
United States |
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